2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one
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Description
2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a useful research compound. Its molecular formula is C19H20F3N7O and its molecular weight is 419.412. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The compound “2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one” contains a 1,2,4-triazole moiety . Compounds containing the 1,2,4-triazole moiety have been found to interact with a variety of enzymes and receptors , which suggests that this compound might also interact with multiple targets.
Mode of Action
1,2,4-triazoles are known to bind to biological systems and cause changes .
Biochemical Pathways
Without specific studies on “this compound”, it’s difficult to say which biochemical pathways it might affect. Other 1,2,4-triazoles have been found to affect a variety of biochemical pathways .
Pharmacokinetics
The presence of a trifluoromethyl group in other compounds has been shown to significantly improve the physicochemical and pharmacological properties of the parent molecules .
Result of Action
Without specific studies, it’s difficult to say what the molecular and cellular effects of “this compound” might be. Other 1,2,4-triazoles have been found to have a broad range of effects, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Action Environment
The stability and efficacy of other similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Biological Activity
The compound 2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopenta[c]pyridazin core with a triazolo moiety and a piperidine substituent. The trifluoromethyl group enhances its lipophilicity and may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anti-cancer properties and potential as an anti-tubercular agent. The following sections detail specific findings from recent studies.
1. Anti-Cancer Activity
Recent research has highlighted the compound's inhibitory effects on various cancer cell lines. In particular:
- Cytotoxicity Testing : The compound exhibited significant cytotoxicity against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values ranged from 1.06 to 2.73 μM , indicating potent activity against these cell lines .
- Mechanism of Action : The compound was found to inhibit c-Met kinase activity, which is crucial in tumor growth and metastasis. Its binding affinity to the ATP-binding site of c-Met suggests a competitive inhibition mechanism .
2. Anti-Tubercular Activity
In addition to its anti-cancer properties, the compound has shown promise as an anti-tubercular agent:
Case Studies
Several studies have been conducted to evaluate the biological activity of compounds related to the target structure:
Case Study 1: Triazolo-Pyridazine Derivatives
A study synthesized various triazolo-pyridazine derivatives and tested their cytotoxicity against A549 and MCF-7 cell lines. The most promising derivatives exhibited IC50 values comparable to those observed for our compound .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
Research into SAR for triazolo compounds indicated that modifications in the piperidine ring significantly influenced biological activity. This suggests that further optimization of our target compound could enhance its therapeutic potential .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
2-[[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N7O/c20-19(21,22)18-24-23-15-4-5-16(26-29(15)18)27-8-6-12(7-9-27)11-28-17(30)10-13-2-1-3-14(13)25-28/h4-5,10,12H,1-3,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDPEIRIMCZPGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C4=NN5C(=NN=C5C(F)(F)F)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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